3-Ethylpent-2-enoic acid

Catalog No.
S3232621
CAS No.
79930-59-9
M.F
C7H12O2
M. Wt
128.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylpent-2-enoic acid

CAS Number

79930-59-9

Product Name

3-Ethylpent-2-enoic acid

IUPAC Name

3-ethylpent-2-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.171

InChI

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

LKHHEMHSIKGIBO-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)O)CC

solubility

not available

3-Ethylpent-2-enoic Acid An Overview

3-Ethylpent-2-enoic acid is a type of carboxylic acid . Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields .

3-Ethylpent-2-enoic acid is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. This compound features a double bond between the second and third carbon atoms in its pentane chain, making it an unsaturated carboxylic acid. The structure of 3-ethylpent-2-enoic acid includes a branched ethyl group at the third carbon position, contributing to its unique chemical properties and reactivity. It is categorized under the broader class of pentenoic acids, which are characterized by their five-carbon chain and one or more double bonds .

, typical of carboxylic acids and unsaturated compounds:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: It can undergo reduction to yield alcohols or aldehydes when treated with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Esterification: 3-Ethylpent-2-enoic acid can react with alcohols to form esters, a process facilitated by acid catalysts like sulfuric acid under reflux conditions.

These reactions highlight the compound's versatility in organic synthesis, allowing it to serve as an intermediate in various chemical processes .

Synthesis of 3-ethylpent-2-enoic acid can be achieved through several methods:

  • Direct Synthesis from Precursors: It can be synthesized from simpler alkene precursors through hydrocarbon rearrangement and functionalization reactions.
  • Esterification Reaction: A common laboratory method involves the esterification of 3-ethylpent-2-enol with carbon dioxide under specific conditions to yield 3-ethylpent-2-enoic acid.
  • Industrial Production: In industrial settings, continuous processes may be employed where reactants are fed into a reactor for efficient production, optimizing temperature and catalyst concentrations for maximum yield .

3-Ethylpent-2-enoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound's derivatives are explored for potential use in drug formulation and delivery systems.
  • Flavoring Agents: Its unique structure allows it to be used in creating flavoring agents in the food industry.

These applications underscore the compound's utility in both research and commercial contexts .

Interaction studies involving 3-ethylpent-2-enoic acid primarily focus on its reactivity with biological systems and other chemical species. These studies aim to understand how this compound interacts at a molecular level with enzymes and receptors, which could reveal insights into its potential therapeutic uses or toxicological effects. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 3-ethylpent-2-enoic acid, including:

Compound NameStructure DescriptionUnique Features
Ethyl 2-pentenoateSimilar structure but with ethyl group at C2Different position of functional group
Methyl 3-pentenoateMethyl group instead of ethyl at C3Variation in ester group
3-Ethylhexanoic acidLonger carbon chain (six carbons)Increased hydrophobicity
Butyl 2-pentenoateButyl group at C2Longer alkyl chain affects solubility

The uniqueness of 3-ethylpent-2-enoic acid lies in its specific branching at the third carbon position and the presence of a double bond, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

2.1

Dates

Last modified: 04-15-2024

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